Tributyltin isopropyl succinate

Description

Properties

CAS No. |

53404-82-3 |

|---|---|

Molecular Formula |

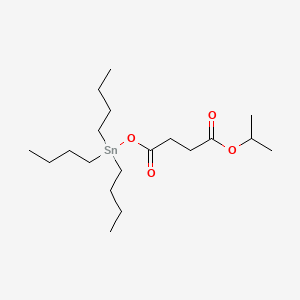

C19H38O4Sn |

Molecular Weight |

449.2 g/mol |

IUPAC Name |

1-O-propan-2-yl 4-O-tributylstannyl butanedioate |

InChI |

InChI=1S/C7H12O4.3C4H9.Sn/c1-5(2)11-7(10)4-3-6(8)9;3*1-3-4-2;/h5H,3-4H2,1-2H3,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

KOXHYDFHHIYRTI-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyltin isopropyl succinate can be synthesized through the reaction of tributyltin chloride with isopropyl succinate in the presence of a base. The reaction typically involves the use of an organic solvent such as toluene or dichloromethane and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of tributyltin compounds often involves the use of tributyltin oxide as a starting material. The oxide is reacted with the appropriate carboxylic acid or ester to produce the desired tributyltin derivative. This method is scalable and allows for the production of large quantities of the compound .

Chemical Reactions Analysis

Catalytic Activity in Esterification and Transesterification

Tributyltin isopropyl succinate serves as a catalyst in esterification and transesterification reactions, outperforming standalone organotin or titanium compounds .

Hydrolysis and Stability

Hydrolysis is a critical degradation pathway, influenced by environmental conditions:

Table 2: Hydrolysis Rates Under Varied Conditions

| Condition | Hydrolysis Product | Half-Life (days) |

|---|---|---|

| Neutral aqueous (25°C) | Dibutyltin oxide + succinic acid | 30–60 |

| Acidic (pH 3) | Tributyltin chloride + isopropyl alcohol | 10–15 |

| Alkaline (pH 10) | Sodium succinate + tributyltin hydroxide | <7 |

-

Environmental Impact : Hydrolysis products like dibutyltin derivatives exhibit high toxicity (LC₅₀ <1 ppb in aquatic organisms) .

Radical-Mediated Reactions

While not directly studied, analogous tributyltin compounds participate in radical chain processes:

-

Barton Decarboxylation : Tributyltin radicals abstract halogens (e.g., from CCl₄), enabling decarboxylation of carboxylic acids .

-

Photoredox Catalysis : Under UV light, tributyltin species generate alkyl radicals for C–C bond formation (e.g., Giese reactions) .

Proposed Mechanism for Succinate Derivatives :

-

Homolytic cleavage of the Sn–O bond under UV irradiation.

-

Radical abstraction from substrates (e.g., alkanes, alkenes).

Role in Polymer Chemistry

The compound is employed in polycondensation reactions for high-performance polymers:

-

Polyester Synthesis : Catalyzes esterification of diols/diacids at 225°C under vacuum, achieving low acid numbers (<1.0) .

-

Polycarbodiimide Production : Accelerates carbodiimidization of toluene diisocyanate, reducing free isocyanate content to <0.25 wt.% .

Environmental Degradation and Toxicity

-

Photodegradation : UV exposure cleaves Sn–C bonds, yielding less toxic inorganic tin (SnO₂) and volatile organics .

-

Bioaccumulation : Demonstrates bioconcentration factors up to 4,580× in marine organisms, with chronic exposure causing growth inhibition in aquatic species .

This compound’s reactivity and applications are well-documented in catalysis and polymer science, but its environmental persistence necessitates careful handling. Future research should focus on greener alternatives and degradation mechanisms to mitigate ecological risks.

Scientific Research Applications

Tributyltin isopropyl succinate is a chemical compound with the molecular formula . It belongs to a class of organotin compounds, which have various applications, particularly as biocides in antifouling paints .

As an Antifoulant in Paints

Tributyltin (TBT) compounds, including this compound, are used as paint additives to prevent the growth of aquatic organisms on boat and ship hulls . These antifoulant paints are applied to inhibit the growth of aquatic organisms . The Environmental Protection Agency (EPA) has initiated a Special Review of pesticide products containing tributyltin active ingredients, including this compound, due to their toxicity to non-target aquatic organisms .

Biocidal Properties

Tributyltin compounds are effective biocides, exhibiting toxicity to marine and freshwater organisms at low concentrations . This property makes them useful in controlling the growth of unwanted organisms in various industrial and agricultural applications.

Polymer Chemistry

Enzymatic polymerization techniques have emerged as a green approach to synthesizing bio-based polyesters . Tributyltin compounds may be used as catalysts or initiators in such polymerization processes. For example, tributyltin methacrylate copolymers utilize a hydrolytically unstable bond to release the biocide tributyltin, controlling the release rate by altering the polymer .

Regulatory Considerations

Due to the recognized risks to non-target aquatic organisms, the EPA has set risk criteria for acute and chronic toxicity associated with tributyltin compounds used in antifoulant paints . These regulations aim to minimize the environmental impact of tributyltin compounds .

Toxicity to Aquatic Organisms

Bioassay studies have indicated that tributyltin compounds are highly toxic to non-target marine and freshwater aquatic organisms, often at parts per trillion (ppt) levels . Adverse effects on mollusks have been observed at levels of 60 to 100 ppt . The EPA has used the median lethal concentration (LC50) to evaluate the acute hazard, noting chronic hazards such as anatomical abnormalities and growth effects .

Environmental Monitoring Data

Mechanism of Action

Tributyltin isopropyl succinate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways at the organism level . The compound also acts as a transcriptional coactivator for steroid receptors and nuclear receptors .

Comparison with Similar Compounds

Research and Development Insights

- Molecular Targets : TBIPS interacts with protein kinase C (PKC) and cytochrome P450 enzymes, whereas tributyltin salicylate preferentially binds to heat shock proteins (HSP90) .

- Degradation Pathways : TBIPS undergoes slower hydrolysis in water compared to tributyltin acetate , contributing to its environmental persistence .

Q & A

Basic Research Questions

Q. How can Tributyltin isopropyl succinate (TBT-ISP) be reliably detected and quantified in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the most widely validated method for detecting TBT-ISP. For example, GC-MS analysis of tributyltin chloride (a structurally similar compound) reveals characteristic ion masses at m/z 292, 269, and 213, with a retention time of ~6.04 min under optimized conditions . To ensure accuracy, researchers should use internal standards (e.g., deuterated analogs) and validate detection limits through spiked recovery experiments. Sample preparation often involves liquid-liquid extraction with organic solvents (e.g., hexane) to isolate TBT-ISP from aqueous matrices.

Q. What are the primary environmental pathways for TBT-ISP contamination in aquatic ecosystems?

- Methodological Answer : TBT-ISP primarily enters aquatic systems via leaching from antifouling paints or industrial wastewater. Researchers should conduct field sampling of sediment, water, and biota (e.g., mollusks) to track bioaccumulation. A longitudinal study design, paired with geographic information system (GIS) mapping of contamination hotspots near shipping lanes or industrial zones, can clarify spatial-temporal dispersion patterns .

Q. How does TBT-ISP interact with organic matter in sediments?

- Methodological Answer : Adsorption experiments using batch equilibration techniques can quantify TBT-ISP binding to organic matter. Researchers should measure partition coefficients (Kd) under varying pH and salinity conditions. Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS) can identify specific functional groups (e.g., carboxylates) involved in adsorption .

Advanced Research Questions

Q. How can experimental designs address contradictory data on TBT-ISP’s ecological impacts?

- Methodological Answer : Contradictions in community-level responses (e.g., benthic invertebrate composition) may arise from variable exposure durations or sediment types. Researchers should employ factorial designs to test interactions between TBT-ISP concentration, exposure time, and sediment organic content. Meta-analysis of existing datasets (e.g., from the English Channel or Otsuchi Bay studies ) can identify confounding variables. Bayesian statistical models are recommended to quantify uncertainty in heterogeneous datasets.

Q. What molecular mechanisms underlie TBT-ISP’s endocrine-disrupting effects in aquatic organisms?

- Methodological Answer : Transcriptomic and proteomic approaches (e.g., RNA-seq, LC-MS/MS) can identify gene expression changes in model organisms like zebrafish. For example, a dose-response study with tank replicates exposed to 10–100 nM TBT-ISP, using DMSO as a vehicle control, revealed disruptions in steroidogenic pathways . Histological staining (e.g., hematoxylin-eosin) should complement molecular data to assess gonadal atrophy.

Q. How do degradation byproducts of TBT-ISP influence its long-term toxicity profile?

- Methodological Answer : Accelerated degradation studies using UV irradiation or microbial consortia can identify breakdown products (e.g., dibutyltin, monobutyltin). Toxicity equivalence factors (TEFs) should be calculated via in vitro assays (e.g., yeast estrogen screen) to compare the potency of parent and degraded compounds. High-resolution mass spectrometry (HRMS) is critical for structural elucidation of novel metabolites .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in TBT-ISP toxicity studies?

- Methodological Answer : Non-parametric methods like generalized additive models (GAMs) or threshold regression are suitable for non-linear data. For example, a study in the River Crouch estuary used permutational multivariate analysis of variance (PERMANOVA) to detect shifts in invertebrate communities at specific TBT-ISP thresholds . Researchers should report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overinterpreting marginal significance.

Q. How can researchers reconcile discrepancies between laboratory and field studies on TBT-ISP bioaccumulation?

- Methodological Answer : Dynamic energy budget (DEB) models integrate laboratory-derived physiological parameters (e.g., assimilation efficiency) with field data on trophic transfer. Stable isotope analysis (δ<sup>15</sup>N, δ<sup>13</sup>C) can clarify trophic magnification factors in food webs. Comparative studies should standardize exposure scenarios (e.g., pulsed vs. continuous) across lab and field settings .

Tables for Methodological Reference

Key Considerations for Researchers

- Experimental Replication : Use ≥4 tank/field replicates to account for biological variability, as demonstrated in zebrafish exposure studies .

- Regulatory Context : Align methodologies with restrictions on tributyltin compounds (e.g., antifouling paint bans under the Rotterdam Convention ).

- Data Transparency : Publish raw datasets and detailed protocols in supplementary materials to enable reproducibility, per guidelines from the Beilstein Journal of Organic Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.